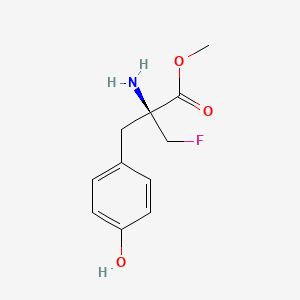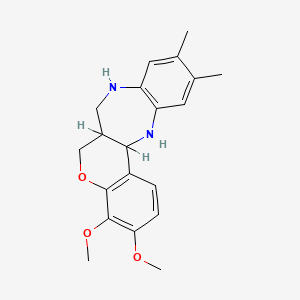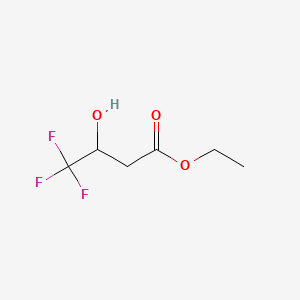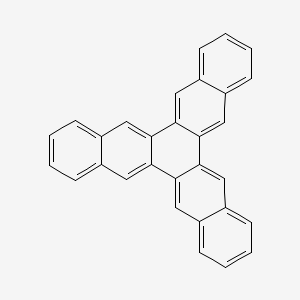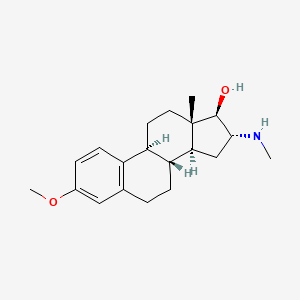![molecular formula C16H22N2O B1207757 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- CAS No. 69267-68-1](/img/structure/B1207757.png)
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-: is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a bicyclic structure, which is a privileged structure found in many natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- can be achieved through catalytic and non-catalytic amidation of carboxylic acid substrates . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) . The reaction typically involves the activation of the carboxylic acid to convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s bioactive properties make it a potential candidate for drug development. It has shown promise in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism by which 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
1,4-Diazabicyclo[2.2.2]octane (DABCO): A colorless, solid organic compound used as a base, catalyst, and reagent in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane: A compound with a lower symmetry and larger size compared to DABCO.
Uniqueness: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and bicyclic structure. This uniqueness contributes to its distinct reactivity and bioactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
69267-68-1 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19) |
InChIキー |
HCIRLKXASKPUHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
関連するCAS |
23581-62-6 (mono-hydrochloride) |
同義語 |
2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride EO 122 EO 122 monohydrochloride EO-122 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


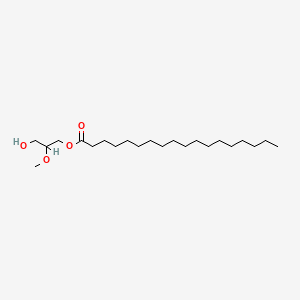
![6-chloro-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207676.png)
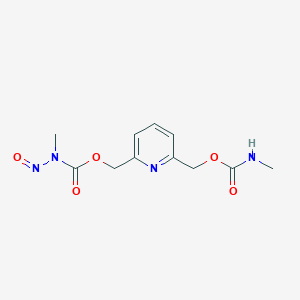
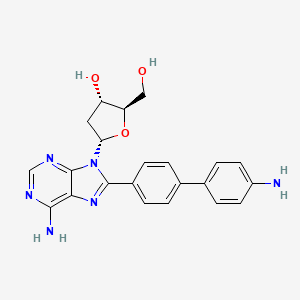
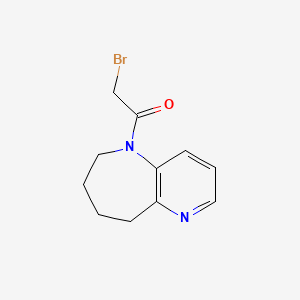

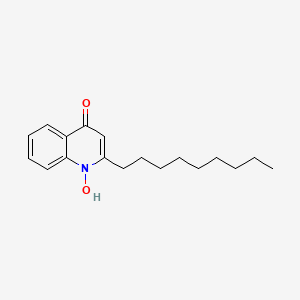
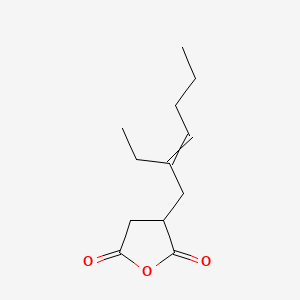
![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)
